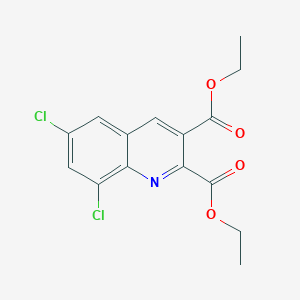

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Description

Properties

Molecular Formula |

C15H13Cl2NO4 |

|---|---|

Molecular Weight |

342.2 g/mol |

IUPAC Name |

diethyl 6,8-dichloroquinoline-2,3-dicarboxylate |

InChI |

InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)10-6-8-5-9(16)7-11(17)12(8)18-13(10)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

SIEYIAKIHLKLSC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N=C1C(=O)OCC)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Diethyl 6,8-Dichloroquinoline-2,3-dicarboxylate: A Comprehensive Technical Guide

Executive Summary

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently serving as the core structure for antimalarial, antineoplastic, and antimicrobial agents. Specifically, 2,3-dicarboxylate-substituted quinolines are highly valued as versatile synthetic intermediates, allowing for orthogonal derivatization at the C2 and C3 positions. This whitepaper provides an in-depth, self-validating protocol for the synthesis of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate . By leveraging the classical Friedländer heteroannulation, we detail the chemical causality behind reactant selection, mechanistic progression, and experimental optimization to ensure high-yield, reproducible results.

Strategic Rationale & Chemical Causality

The synthesis of highly functionalized quinolines can be approached via several classical named reactions (e.g., Skraup, Doebner-Miller, Combes). However, the Friedländer synthesis remains the most direct and atom-economical method for constructing poly-substituted quinolines with absolute regiocontrol[1].

Reactant Selection

To synthesize Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate, the retrosynthetic disconnection dictates two primary synthons:

-

2-Amino-3,5-dichlorobenzaldehyde : This ortho-aminoaryl aldehyde dictates the substitution pattern of the final aromatic ring. The 3,5-dichloro substituents on the aniline ring translate directly to the 6,8-dichloro positions on the resulting quinoline[2]. The electron-withdrawing nature of these halogens reduces the nucleophilicity of the primary amine, which inherently slows the initial condensation step.

-

Diethyl 2-oxosuccinate (Diethyl oxaloacetate) : This dicarbonyl compound provides both the

-keto group required for initial imine formation and the highly activated

Mechanistic Pathway

The Friedländer heteroannulation proceeds via a tandem condensation-cyclodehydration mechanism[3]:

-

Step 1 (Schiff Base Formation): The primary amine of 2-amino-3,5-dichlorobenzaldehyde attacks the sterically accessible

-keto carbon of diethyl oxaloacetate, eliminating water to form an imine. -

Step 2 (Enolization & Aldol Addition): The active methylene group of the oxaloacetate moiety undergoes acid- or base-catalyzed enolization. The resulting enol/enolate attacks the pendant aldehyde carbonyl in an intramolecular aldol-type addition.

-

Step 3 (Aromatization): A final dehydration event expels a second molecule of water, driving the system into a thermodynamic sink via the formation of the fully aromatized quinoline ring.

Workflow Visualization

The following DOT diagram maps the mechanistic workflow and causal relationships of the synthesis.

Figure 1: Mechanistic pathway of the Friedländer synthesis of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate.

Quantitative Data: Reaction Optimization

Because the electron-withdrawing chlorine atoms on the benzaldehyde precursor reduce amine nucleophilicity, catalyst selection and water removal are critical for driving the reaction to completion[3]. The table below summarizes the optimization of catalytic conditions.

| Entry | Catalyst (Loading) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | 78 (Reflux) | 24 | 35% |

| 2 | Piperidine (20 mol%) | Ethanol | 78 (Reflux) | 12 | 68% |

| 3 | p-TsOH (10 mol%) | Toluene | 110 (Dean-Stark) | 4 | 92% |

| 4 | Ionic Liquid (TEAOHF) | Solvent-free | 80 | 2 | 89% |

Table 1: Optimization of Friedländer Heteroannulation conditions. The use of p-Toluenesulfonic acid (p-TsOH) with a Dean-Stark apparatus provides the optimal balance of yield and scalability.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to confirm the success of each phase before proceeding.

Materials Required

-

2-Amino-3,5-dichlorobenzaldehyde (1.0 equiv, 10.0 mmol)

-

Diethyl 2-oxosuccinate / Diethyl oxaloacetate (1.1 equiv, 11.0 mmol)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv, 1.0 mmol)

-

Anhydrous Toluene (50 mL)

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-3,5-dichlorobenzaldehyde (1.90 g, 10.0 mmol) and diethyl oxaloacetate (2.07 g, 11.0 mmol) in 50 mL of anhydrous toluene.

-

Catalyst Addition: Add p-TsOH·H₂O (190 mg, 1.0 mmol) to the mixture.

-

Causality: The acid catalyst protonates the carbonyl oxygen of the oxaloacetate, enhancing its electrophilicity to overcome the poor nucleophilicity of the dichloro-substituted amine.

-

-

Dehydrative Reflux: Attach a Dean-Stark trap fitted with a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110 °C).

-

Validation Check 1: Monitor the Dean-Stark trap. The azeotropic removal of water (approx. 0.36 mL expected) visually confirms the progression of the dual-dehydration mechanism (imine formation and final aromatization).

-

-

Reaction Monitoring (IPC): After 3 hours, sample the reaction mixture. Perform Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1).

-

Validation Check 2: The reaction is deemed complete when the distinct yellow spot of the starting benzaldehyde is entirely consumed, replaced by a highly UV-active product spot at a lower Rf value.

-

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 × 25 mL) to quench the acid catalyst, followed by brine (25 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude solid.

-

Purification: Recrystallize the crude product from hot ethanol to afford Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate as a crystalline solid.

-

Validation Check 3 (NMR): Confirm structural integrity via ¹H NMR. The disappearance of the characteristic aldehyde proton (

~9.8 ppm) and the appearance of the distinct quinoline aromatic protons confirm successful heteroannulation.

-

Conclusion

The synthesis of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is robustly achieved via a p-TsOH-catalyzed Friedländer heteroannulation. By understanding the electronic deactivation caused by the 3,5-dichloro substitution on the starting aniline, chemists can logically apply dehydrative conditions (Dean-Stark) to force the equilibrium toward the thermodynamic sink of the aromatized quinoline. This protocol provides a highly scalable, self-validating framework for generating this critical heterocyclic building block.

References[2] Title: 2-Amino-3,5-dichlorobenzaldehyde (CAS 53874-72-9) - Fluorochem

Sources

chemical properties of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate: Mechanistic Pathways, Synthesis, and Applications in Advanced Therapeutics

Executive Summary

In the landscape of modern drug discovery and materials science, quinoline derivatives stand out as highly privileged scaffolds. Specifically, Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (CAS: 1296950-44-1) serves as a critical, polyfunctional building block[1]. The presence of two electron-withdrawing chlorine atoms at the 6- and 8-positions imparts enhanced lipophilicity and metabolic stability—hallmarks of potent antimalarial and antimicrobial agents. Simultaneously, the diester functionality at the 2- and 3-positions provides orthogonal handles for downstream derivatization, enabling the synthesis of complex active pharmaceutical ingredients (APIs) and rigid multidentate ligands for Metal-Organic Frameworks (MOFs)[2].

This whitepaper provides an in-depth technical analysis of the chemical properties, synthetic methodologies, and application profiles of this vital intermediate.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is essential for predicting its behavior in both synthetic workflows and biological systems. The dual halogenation significantly alters the electron density of the quinoline core, reducing the basicity of the quinoline nitrogen while increasing the overall hydrophobicity of the molecule[3].

Table 1: Quantitative Physicochemical Data

| Property | Value / Description | Causality & Impact |

| IUPAC Name | Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate | Standard nomenclature defining the substitution pattern. |

| CAS Number | 1296950-44-1 | Unique identifier for commercial sourcing[1]. |

| Molecular Formula | C₁₅H₁₃Cl₂NO₄ | Defines stoichiometry for reaction equivalents. |

| Molecular Weight | 342.17 g/mol | Critical for precise molarity calculations in synthesis. |

| XLogP3 (Estimated) | ~4.2 | High lipophilicity driven by the 6,8-dichloro substitution, enhancing membrane permeability. |

| Solubility Profile | Soluble in DCM, EtOAc, DMSO; Insoluble in H₂O | Dictates the choice of organic solvents for extraction and chromatographic purification. |

| H-Bond Donors/Acceptors | 0 / 5 | The ester oxygens and quinoline nitrogen act as hydrogen bond acceptors during target binding. |

Mechanistic Pathways: The Friedländer Annulation

The most robust and atom-economical route to synthesize Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is via a modified Friedländer Annulation . This convergent synthesis utilizes 2-amino-3,5-dichlorobenzaldehyde (CAS: 53874-72-9) and diethyl oxaloacetate as precursors[4].

Causality of the Reaction Mechanism:

-

Imine Formation: The primary amine of 2-amino-3,5-dichlorobenzaldehyde acts as a nucleophile, attacking the highly electrophilic

-keto carbonyl of diethyl oxaloacetate. Because the 3,5-dichloro substitutions are electron-withdrawing, the nucleophilicity of the amine is slightly attenuated. Consequently, a mild base (e.g., piperidine) and thermal energy are required to drive the dehydration and form the Schiff base. -

Enolization: The base deprotonates the active methylene group of the oxaloacetate moiety, generating a reactive enolate intermediate.

-

Intramolecular Cyclization: The enolate undergoes an intramolecular Knoevenagel-type condensation by attacking the adjacent formyl carbon.

-

Aromatization: Subsequent dehydration yields the fully aromatized, thermodynamically stable 6,8-dichloroquinoline ring system.

Figure 1: Workflow of the Friedländer Annulation yielding the target quinoline dicarboxylate.

Reactivity & Downstream Applications

A. Coordination Chemistry and MOFs

The diethyl ester is highly stable but can be cleanly saponified to 6,8-dichloroquinoline-2,3-dicarboxylic acid. This dicarboxylic acid is a highly sought-after multidentate ligand. Research demonstrates that fully deprotonated quinoline-2,3-dicarboxylates connect with transition metals (such as Co(II), Mn(II), and Ag(I)) via

B. Pharmacological Scaffolding

Halogenated quinolines are historically validated pharmacophores for infectious diseases. The 6,8-dichloro substitution pattern is particularly adept at fitting into the hydrophobic pockets of target proteins, such as the Plasmodium falciparum heme polymerase or mycobacterial targets[6]. By converting the 2,3-diesters into hydrazones or amides, researchers can rapidly generate libraries of compounds with potent anti-tubercular and antimalarial properties[6].

Figure 2: Divergent downstream applications in materials science and pharmacology.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation checkpoints (TLC and LC-MS).

Protocol 1: Synthesis of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Objective: Condense 2-amino-3,5-dichlorobenzaldehyde with diethyl oxaloacetate.

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-3,5-dichlorobenzaldehyde (10.0 mmol) in 30 mL of anhydrous ethanol.

-

Reagent Addition: Add diethyl oxaloacetate (11.0 mmol, 1.1 eq) dropwise to the stirring solution at room temperature.

-

Catalysis: Introduce piperidine (1.0 mmol, 0.1 eq) as a catalytic base. Causality: Piperidine is basic enough to enolize the active methylene without causing premature ester hydrolysis.

-

Reflux & Monitoring: Heat the reaction mixture to reflux (80 °C). Monitor the reaction via TLC (Hexanes:EtOAc, 4:1). The disappearance of the yellow benzaldehyde spot (typically within 4-6 hours) validates the completion of the cyclization.

-

Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Redissolve the crude residue in dichloromethane (50 mL) and wash with 1M HCl (2 x 20 mL) to remove the piperidine catalyst, followed by brine (20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography to yield the pure product. Validate mass via LC-MS (

expected at m/z 342.0).

Protocol 2: Saponification to 6,8-Dichloroquinoline-2,3-dicarboxylic Acid

Objective: Hydrolyze the diester to generate a rigid MOF ligand.

-

Preparation: Dissolve Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (5.0 mmol) in 20 mL of a 1:1 mixture of THF and Methanol.

-

Hydrolysis: Add an aqueous solution of NaOH (20.0 mmol, 4.0 eq, in 10 mL H₂O). Causality: A large excess of strong base ensures complete hydrolysis of the sterically hindered C2 ester.

-

Reaction: Stir at 60 °C for 12 hours. Validate via TLC (complete baseline retention of the highly polar dicarboxylate salt).

-

Acidification: Cool to 0 °C in an ice bath. Carefully acidify the mixture using 2M HCl until the pH reaches ~2.0. The 6,8-dichloroquinoline-2,3-dicarboxylic acid will precipitate as a white/off-white solid.

-

Isolation: Filter the precipitate under vacuum, wash with cold water, and dry overnight in a vacuum oven at 50 °C.

References

-

AA Blocks. Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (CAS: 1296950-44-1) Product Index. Retrieved from:[Link]

-

Zhao, Y.-L., et al. (2022). Two 2D Co(II)/Mn(II) coordination polymers based on the quinoline-2,3-dicarboxylate ligand: synthesis, crystal structure, and fluorescence properties. Ingenta Connect. Retrieved from: [Link]

-

Venugopala, K. N., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. ResearchGate. Retrieved from: [Link]

Sources

Technical Guide: Mechanism & Synthesis of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

[1]

Executive Summary

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is a highly functionalized quinoline scaffold used primarily as an intermediate in the development of glutamate receptor antagonists (e.g., NMDA/AMPA receptor modulators) and broad-spectrum antibiotics.[1] Its core structure features a bicyclic aromatic system with specific chlorination at the 6 and 8 positions and vicinal dicarboxylate esters at the 2 and 3 positions.[2]

This guide details the Friedländer Annulation as the primary, high-fidelity synthetic route.[2] Unlike the Conrad-Limpach or Gould-Jacobs cycles—which typically yield 4-hydroxyquinolines—the Friedländer approach using diethyl oxaloacetate directly yields the fully aromatized 2,3-dicarboxylate system without requiring subsequent deformylation or chlorination/reduction steps.[1][2]

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule into its synthons. The quinoline core is best disconnected at the N1–C2 and C3–C4 bonds, revealing two primary precursors:

-

Nucleophilic Core: 2-Amino-3,5-dichlorobenzaldehyde (providing the benzene ring, the amine, and the C4 methine).

-

Electrophilic Fragment: Diethyl oxaloacetate (providing the C2 and C3 carbons and their respective ester groups).[2]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quinoline core.

Primary Synthetic Route: Friedländer Annulation

The most robust protocol involves the condensation of 2-amino-3,5-dichlorobenzaldehyde with diethyl oxaloacetate .[1][2] This reaction is thermodynamically driven by the formation of the stable pyridine ring and the elimination of two water molecules.

Reaction Scheme

Reagents:

-

Substrate A: 2-Amino-3,5-dichlorobenzaldehyde (CAS: 53874-72-9)[1][2][3]

-

Substrate B: Diethyl oxaloacetate (Sodium salt or free keto-ester)[1][2]

-

Catalyst: Piperidine (mild base) or p-Toluenesulfonic acid (acid catalysis)[1][2]

Detailed Mechanism

The formation proceeds via a step-wise condensation-cyclization sequence.[1][2]

-

Imine Formation (Schiff Base): The primary amine of the benzaldehyde attacks the ketone carbonyl (C2) of diethyl oxaloacetate.[2] This is favored over the ester carbonyls due to the higher electrophilicity of the ketone.[2]

-

Enamine Tautomerization: The resulting imine equilibrates to an enamine, increasing nucleophilicity at the alpha-carbon (C3 of the future quinoline).[2]

-

Intramolecular Aldol Condensation: The enamine carbon attacks the aldehyde carbonyl of the benzene ring, closing the ring to form a dihydroquinoline intermediate.[2]

-

Dehydration & Aromatization: Elimination of water from the aldol adduct drives the system to full aromaticity, yielding the target quinoline.[2]

Figure 2: Mechanistic flow of the Friedländer Annulation.[1][2]

Experimental Protocol

This protocol is adapted for a 10 mmol scale synthesis.

Materials Checklist

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 2-Amino-3,5-dichlorobenzaldehyde | 190.03 | 1.0 | 1.90 g | Limiting Reagent |

| Diethyl oxaloacetate | 188.18 | 1.2 | 2.26 g | Electrophile |

| Piperidine | 85.15 | 0.1 | ~100 µL | Catalyst |

| Ethanol (Anhydrous) | 46.07 | Solvent | 20 mL | Solvent |

Step-by-Step Procedure

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.90 g of 2-amino-3,5-dichlorobenzaldehyde in 15 mL of anhydrous ethanol.

-

Addition: Add 2.26 g of diethyl oxaloacetate to the solution.

-

Catalysis: Add 5 drops (approx. 100 µL) of piperidine.

-

Reflux: Heat the mixture to reflux (approx. 78°C) with stirring. Monitor the reaction by TLC (Hexane:EtOAc 3:1).[2] The reaction typically reaches completion within 3–5 hours .[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Often, the product will crystallize directly upon cooling. If so, filter the solid.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane (DCM) and wash with water (2 x 10 mL) to remove the catalyst and unreacted oxaloacetate.[2]

-

-

Purification: Recrystallize the crude solid from ethanol or purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

-

Characterization: Confirm structure via 1H NMR. Look for the absence of the aldehyde proton (~9.8 ppm) and the presence of two distinct ethyl ester signals.

Alternative "One-Pot" Route (Nitro-Reduction)

If 2-amino-3,5-dichlorobenzaldehyde is unavailable or expensive, a "Domino Nitro Reduction-Friedländer" protocol can be used starting from 3,5-dichloro-2-nitrobenzaldehyde .[1][2]

-

Concept: Iron powder in acetic acid reduces the nitro group to an amine in situ, which immediately reacts with the diethyl oxaloacetate present in the mixture.

-

Protocol Modification:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete condensation | Increase catalyst loading (try p-TsOH) or extend reflux time. Ensure solvent is dry.[2] |

| Impure Product | Polymerization of aldehyde | Store amino-aldehyde under inert gas; use freshly opened diethyl oxaloacetate (it degrades to diethyl malonate/oxalate).[1][2] |

| Formation of 4-Hydroxy analog | Wrong reagent | Ensure Diethyl Oxaloacetate is used, NOT Diethyl Malonate. Malonate yields the 4-hydroxy-2-one derivative.[1][2] |

References

-

Friedländer Synthesis Overview: McNaughton, B. R., & Miller, B. L. (2003). "Resin-based synthesis of substituted quinolines." Organic Letters, 5(23), 4257-4259. Link[1]

-

Domino Nitro-Reduction Protocol: McNulty, J., et al. (2011).[2] "Scope of the domino nitro reduction-Friedländer reaction." Synthesis, 2011(07), 1150-1156. Link

-

Oxaloacetate Reactivity: Cheng, C. C., & Yan, S. J. (1982). "The Friedländer Synthesis of Quinolines." Organic Reactions, 28, 37. Link[2]

-

Precursor Data (2-Amino-3,5-dichlorobenzaldehyde): PubChem Compound Summary for CID 2733560. Link[1]

Sources

- 1. diethyl 6-diethoxyphosphoryl-3-oxo-5,7-dihydroindolizine-6,8-dicarboxylate - CAS号 110190-15-3 - 摩熵化学 [molaid.com]

- 2. Diethyl 2,3-quinolinedicarboxylate | C15H15NO4 | CID 10880272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Analysis of Quinoline Dicarboxylates: A Comprehensive Technical Guide

An in-depth technical guide on the mass spectrometry (MS) analysis of quinoline dicarboxylates, designed for analytical chemists, researchers, and drug development professionals.

Executive Summary

Quinoline dicarboxylates represent a highly versatile class of heterocyclic scaffolds with profound implications in modern pharmacology. From acting as potent antimicrobial and antineoplastic agents to serving as1[1], their structural elucidation is a critical bottleneck in drug development. Furthermore, complex derivatives like2[2].

This whitepaper provides a rigorous, self-validating framework for the liquid chromatography-high-resolution mass spectrometry (LC-HRMS) analysis of quinoline dicarboxylates. By detailing the causality behind ionization behaviors, fragmentation mechanics, and chromatographic parameters, this guide establishes a robust methodology for unambiguous structural characterization.

Ionization Dynamics & Mechanistic Rationale

The presence of two carboxylic acid moieties on the electron-deficient quinoline ring dictates the mass spectrometric behavior of these compounds.

Why Negative Electrospray Ionization (ESI-)?

While many nitrogen-containing heterocycles are analyzed in positive mode (ESI+) via protonation of the basic nitrogen,3[3]. For dicarboxylates specifically, the acidity of the -COOH groups far outweighs the basicity of the quinoline nitrogen. Consequently, ESI in negative mode yields the deprotonated pseudo-molecular ion

To maximize this effect, the choice of LC mobile phase is critical. Using standard 0.1% formic acid suppresses the ionization of carboxylic acids. Causality: By employing a neutral to slightly basic volatile buffer (e.g., 10 mM ammonium acetate, pH 7.0), the dicarboxylic acids are pre-deprotonated in the solution phase prior to aerosolization, exponentially increasing the ion yield in the MS source.

Fragmentation Mechanisms & Structural Elucidation

Understanding the Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) pathways is essential for distinguishing structural isomers.

For a standard model like4[4], the fragmentation is dominated by the sequential loss of carbon dioxide (decarboxylation).

-

Primary Decarboxylation: The

precursor at m/z 216.0302 undergoes a facile loss of -

Secondary Decarboxylation: As collision energy increases, the second carboxylate group is cleaved, yielding a diagnostic quinoline-core anion at m/z 128.0506[4].

-

Alternative Cleavage: A competing pathway from the primary fragment involves the loss of carbon monoxide (-28 Da), resulting in an m/z 144.0456 ion[4].

ESI-MS/MS fragmentation pathways of 2,3-quinolinedicarboxylic acid.

Quantitative Data & Spectra Interpretation

To facilitate rapid identification during metabolomic screening or pharmacokinetic profiling, the following table summarizes the high-resolution exact masses and diagnostic product ions for key quinoline dicarboxylate derivatives.

| Compound | Exact Mass | Primary Fragment (m/z) | Secondary Fragment (m/z) | Optimal CE (eV) |

| 2,3-Quinolinedicarboxylic acid | 216.0302 | 172.0405 ( | 128.0506 ( | 20 - 35 |

| 7-Chloro-3,8-quinoline dicarboxylic acid | 250.9912 | 207.0015 ( | 163.0118 ( | 25 - 40 |

| Pyrroloquinoline quinone (PQQ) | 329.0046 | 285.0149 ( | 241.0252 ( | 30 - 45 |

Self-Validating Experimental Protocol: LC-HRMS Workflow

To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol integrates internal validation mechanisms (System Suitability Tests and Internal Standards) to prevent false positives and matrix suppression artifacts.

Step-by-step LC-HRMS workflow for quinoline dicarboxylate analysis.

Step 1: Matrix Cleanup & Sample Preparation

-

Internal Standard (IS) Spiking: Spike 10 µL of

-labeled quinoline dicarboxylate (100 ng/mL) into 100 µL of plasma/matrix. Rationale: Normalizes extraction recovery and compensates for matrix-induced ion suppression. -

Solid Phase Extraction (SPE): Load the sample onto a Mixed-Mode Anion Exchange (MAX) cartridge.

-

Washing & Elution: Wash with 5% ammonium hydroxide in water to remove neutral lipids. Elute with 5% formic acid in methanol. Rationale: The acidic methanol neutralizes the carboxylate anions, allowing them to release from the anion-exchange resin.

-

Reconstitution: Evaporate under

and reconstitute in 100 µL of initial mobile phase.

Step 2: Chromatographic Separation (UHPLC)

-

Column: Use a sub-2 µm C18 column (e.g., Acquity BEH C18, 2.1 x 150 mm)[4].

-

Mobile Phases:

-

Phase A: 10 mM Ammonium Acetate in LC-MS grade

(pH 7.0). -

Phase B: Acetonitrile.

-

-

Gradient: 2% B hold for 1 min, ramp to 95% B over 12 min, hold for 2 min, re-equilibrate for 3 min. Flow rate: 0.3 mL/min.

Step 3: High-Resolution Mass Spectrometry (Orbitrap/TOF)

-

Source Parameters (ESI-): Set spray voltage to 2.5 kV. Rationale: Negative mode requires a lower voltage than positive mode to prevent corona discharge at the capillary tip. Set capillary temperature to 320°C.

-

Scan Mode: Data-Dependent Acquisition (ddMS2).

-

Resolution: 70,000 FWHM for Full MS (ensures mass accuracy < 2 ppm); 17,500 FWHM for MS/MS fragments.

-

Collision Energy: Utilize Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV. Rationale: Stepped NCE ensures the simultaneous capture of highly labile fragments (primary decarboxylation) and rigid core fragments (ring cleavage) in a single composite spectrum.

Conclusion

The mass spectrometric analysis of quinoline dicarboxylates demands a nuanced understanding of their physicochemical properties. By leveraging neutral pH chromatography to enhance negative ESI efficiency and utilizing stepped collision energies to map sequential decarboxylation pathways, researchers can achieve unparalleled sensitivity and structural confidence. This self-validating framework serves as a cornerstone for advancing the pharmacokinetic profiling of these critical pharmaceutical scaffolds.

References

-

Mustapha Dib, Hajiba Ouchetto, Khadija Ouchetto, Abderrafia Hafid, Mostafa Khouili. "Recent Developments of Quinoline Derivatives and their Potential Biological Activities." Current Organic Synthesis, Bentham Science Publishers Ltd. 3

-

"2,3-Quinolinedicarboxylic acid | C11H7NO4 | CID 69508." PubChem, National Center for Biotechnology Information. 4

-

"Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells." PMC, National Institutes of Health. 1

-

"Modular Synthesis of New Pyrroloquinoline Quinone Derivatives." ResearchGate.2

Sources

- 1. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments of Quinoline Derivatives and their Potential Biological Activities [ouci.dntb.gov.ua]

- 4. 2,3-Quinolinedicarboxylic acid | C11H7NO4 | CID 69508 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolving Landscape of Dichloroquinoline Derivatives: A Technical Guide for Drug Development Professionals

Foreword: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the annals of medicinal chemistry. Its inherent ability to interact with a diverse array of biological targets has cemented its role as a foundational component in the development of numerous therapeutic agents.[1][2][3][4] From the historical success of antimalarials like chloroquine to the modern-day application of kinase inhibitors in oncology, the versatility of the quinoline ring system is undeniable. This guide delves into the rich and evolving landscape of a specific class of these compounds: the dichloroquinoline derivatives. By exploring their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate and innovate within this promising chemical space.

I. Synthetic Strategies: Crafting the Dichloroquinoline Core and its Analogs

The synthesis of dichloroquinoline derivatives is a mature yet continually evolving field, with methodologies ranging from classical condensation reactions to modern, energy-efficient techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of production.

Foundational Synthesis of 4,7-Dichloroquinoline

The workhorse of many dichloroquinoline-based drug discovery programs is 4,7-dichloroquinoline. Its synthesis is a well-established multi-step process, often commencing with a Conrad-Limpach condensation between m-chloroaniline and diethyl oxalacetate.[1] This is followed by saponification, decarboxylation, and subsequent chlorination to yield the target molecule.

Experimental Protocol: Conrad-Limpach Synthesis of 4,7-Dichloroquinoline

-

Step 1: Condensation. m-Chloroaniline is condensed with diethyl oxalacetate under acidic conditions to form an enamine intermediate.

-

Step 2: Cyclization. The intermediate is heated in a high-boiling point solvent, such as mineral oil, to facilitate cyclization into a 4-hydroxy-7-chloroquinoline-2-carboxylate derivative.

-

Step 3: Saponification and Decarboxylation. The ester is hydrolyzed with a strong base, followed by acidification and heating to effect decarboxylation, yielding 4-hydroxy-7-chloroquinoline.

-

Step 4: Chlorination. The final step involves the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the dichloroquinoline ring, particularly at the C4 position, are susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a wide range of functional groups and building molecular diversity.[5][6]

This traditional method involves refluxing the dichloroquinoline substrate with a suitable nucleophile, such as an amine or thiol, in a suitable solvent. The reaction times can be lengthy, but the methodology is robust and widely applicable.

Experimental Protocol: Synthesis of 4-Amino-7-chloroquinolines via Conventional Heating

-

Materials: 4,7-dichloroquinoline, desired amine (e.g., N,N-dimethylethylenediamine), and an appropriate solvent (e.g., ethanol, isopropanol).

-

Procedure:

-

Dissolve 4,7-dichloroquinoline (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the amine (1.1-2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Microwave irradiation has emerged as a powerful tool to accelerate SNAr reactions, often leading to significantly reduced reaction times and improved yields.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Amino-7-chloroquinolines

-

Materials: 4,7-dichloroquinoline, desired amine, and a suitable solvent for microwave synthesis (e.g., ethanol, DMF).

-

Procedure:

-

In a microwave-safe reaction vessel, combine 4,7-dichloroquinoline (1 equivalent) and the amine (1.2 equivalents) in the solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).

-

After cooling, the product can be isolated by precipitation or extraction and purified as needed.

-

Sonication provides another energy-efficient alternative for promoting SNAr reactions on the dichloroquinoline scaffold, often proceeding at ambient temperature.[7][8]

Experimental Protocol: Ultrasound-Assisted Synthesis of 7-Chloroquinoline Derivatives

-

Materials: 4,7-dichloroquinoline, desired amine (e.g., o-phenylenediamine, thiosemicarbazide), ethanol.[7][8]

-

Procedure:

-

In a suitable flask, mix 4,7-dichloroquinoline (1 equivalent) and the amine (1 equivalent) in ethanol.[7][8]

-

Place the flask in an ultrasonic bath and sonicate at ambient temperature for 30-60 minutes, monitoring by TLC.[7][8]

-

Upon completion, the product can be isolated by filtration if it precipitates, or by solvent evaporation followed by purification.[7][8]

-

Caption: Synthetic strategies for functionalizing dichloroquinolines.

II. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Dichloroquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of mechanisms to inhibit tumor growth and induce cancer cell death.[3][4][9]

Mechanisms of Action

A primary mechanism by which dichloroquinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[7][10][11][12] This is often achieved through the activation of caspase cascades, a family of proteases that execute the apoptotic program.[7][10][12] Studies have shown that these compounds can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[7] For instance, the quinoline derivative PQ1 has been shown to activate both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway) in breast cancer cells.[7][13] This leads to the activation of executioner caspases, such as caspase-3, which ultimately dismantle the cell.[12]

Caption: Antimicrobial mechanism of dichloroquinoline derivatives.

Structure-Activity Relationship (SAR)

The antimicrobial potency of dichloroquinoline derivatives is influenced by several structural features:

-

Substituents on the Quinoline Core: The nature and position of substituents on the quinoline ring can affect the compound's ability to interact with the target enzymes and penetrate the bacterial cell wall.

-

Side Chains: The introduction of various side chains, often at the C4 position, can modulate the pharmacokinetic and pharmacodynamic properties of the derivatives.

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to cross bacterial membranes.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected dichloroquinoline derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-methylbenzoindolo[3,2-b]-quinoline derivative | Vancomycin-resistant E. faecium | 4 | [14] |

| Quinoline-sulfonamide hybrid | S. aureus | Varies | [15] |

| Quinoline-sulfonamide hybrid | E. coli | Varies | [15] |

IV. Antiviral Activity: A Broad-Spectrum Defense

The antiviral potential of quinoline derivatives has gained significant attention, particularly in the context of emerging and re-emerging viral diseases. [14][16][17][18][19][20][21][22][23][24][25][26]

Mechanism of Action

The antiviral mechanisms of dichloroquinoline derivatives are often multifaceted and can be virus-specific. Some of the key mechanisms include:

-

Inhibition of Viral Entry: Chloroquine and its analogs can interfere with the early stages of viral infection by inhibiting the endocytosis-mediated entry of viruses into host cells. This is often attributed to their ability to increase the pH of endosomes, which can prevent the conformational changes in viral proteins required for membrane fusion. [23]* Inhibition of Viral Replication: Some derivatives have been shown to inhibit viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase (RdRp), or by interfering with the processing of viral polyproteins. [20][24]For instance, certain quinoline derivatives have shown inhibitory activity against the Zika virus by hampering its replication. [20]* Modulation of Host Cell Pathways: Dichloroquinoline derivatives can also exert their antiviral effects by modulating host cell pathways that are hijacked by viruses for their own replication, such as the autophagy pathway. [21]

Structure-Activity Relationship (SAR)

The development of potent antiviral dichloroquinoline derivatives requires a thorough understanding of their SAR. Key considerations include:

-

Side Chain Modifications: The nature of the side chain at the C4 position can significantly impact antiviral activity and selectivity.

-

Substitutions on the Quinoline Ring: Modifications at other positions of the quinoline ring can influence the compound's interaction with viral or host cell targets.

-

Hybridization Strategies: Combining the dichloroquinoline scaffold with other antiviral pharmacophores is a promising strategy for developing broad-spectrum antiviral agents.

Quantitative Data on Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected dichloroquinoline derivatives, with data presented as EC₅₀ values (the concentration required to inhibit 50% of the viral effect).

| Derivative | Virus | Cell Line | EC₅₀ (µM) | Reference |

| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivative | Zika Virus | - | 0.8 ± 0.07 | [20] |

| Quinoline-morpholine hybrid | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 | [27] |

| Quinoline-morpholine hybrid | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 | [27] |

| Hydroxychloroquine | SARS-CoV-2 | - | 4.17 | [25] |

| 4,7-dichloroquinoline | Dengue virus (DENV-2) | - | - | [18] |

V. Conclusion and Future Perspectives

Dichloroquinoline derivatives represent a remarkably versatile and enduring scaffold in medicinal chemistry. Their demonstrated efficacy against a wide range of diseases, including cancer, microbial infections, and viral illnesses, underscores their continued importance in drug discovery and development. The ability to readily functionalize the dichloroquinoline core through various synthetic strategies provides a powerful platform for generating diverse chemical libraries and optimizing biological activity.

Future research in this area will likely focus on several key aspects:

-

Target-Specific Design: A deeper understanding of the molecular targets and mechanisms of action will enable the rational design of more potent and selective derivatives with improved safety profiles.

-

Combination Therapies: The potential of dichloroquinoline derivatives, particularly autophagy inhibitors, to synergize with other therapeutic agents warrants further investigation in the context of combination therapies for cancer and other diseases.

-

Overcoming Resistance: The development of novel derivatives that can circumvent existing drug resistance mechanisms is a critical area of research, especially in the fields of oncology and infectious diseases.

-

Advanced Drug Delivery Systems: The formulation of dichloroquinoline derivatives into advanced drug delivery systems could enhance their bioavailability, target specificity, and therapeutic efficacy.

As our understanding of the complex biology of diseases continues to grow, the adaptable nature of the dichloroquinoline scaffold ensures that it will remain a valuable tool in the arsenal of medicinal chemists for years to come.

VI. References

-

PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC. (URL: [Link])

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])

-

The binding interactions of compound 8 against E. coli DNA gyrase B (PDB ID : 6F86). …. (URL: [Link])

-

Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI. (URL: [Link])

-

Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024) | Request PDF - ResearchGate. (URL: [Link])

-

PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - ResearchGate. (URL: [Link])

-

Antineoplastic activity of the thiazolo[5,4-b]quinoline derivative D3CLP in K-562 cells is mediated through effector caspases activation - PubMed. (URL: [Link])

-

Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC. (URL: [Link])

-

Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell - Pharmaceutical Sciences. (URL: [Link])

-

IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II - MDPI. (URL: [Link])

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: [Link])

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (URL: [Link])

-

Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC. (URL: [Link])

-

Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchGate. (URL: [Link])

-

Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (URL: [Link])

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. (URL: [Link])

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (URL: [Link])

-

Novel quinoline substituted autophagy inhibitors attenuate Zika virus replication in ocular cells - PMC. (URL: [Link])

-

Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - Frontiers. (URL: [Link])

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (URL: [Link])

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (URL: [Link])

-

New Anti SARS-Cov-2 Targets for Quinoline Derivatives Chloroquine and Hydroxychloroquine. (URL: [Link])

-

Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (URL: [Link])

-

Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. (URL: [Link])

-

Paulownin triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus | Letters in Applied Microbiology | Oxford Academic. (URL: [Link])

-

Synthetic and medicinal perspective of quinolines as antiviral agents - PMC. (URL: [Link])

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - MDPI. (URL: [Link])

-

Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC. (URL: [Link])

-

Design, Synthesis, and Anti-SARS-CoV-2 Activity of Amodiaquine Analogs - J-Stage. (URL: [Link])

-

The half maximal inhibitory concentrations (IC50) of quinoline... - ResearchGate. (URL: [Link])

-

Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC. (URL: [Link])

-

In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication - Horizon IRD. (URL: [Link])

-

Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase - Frontiers. (URL: [Link])

-

Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation - bioRxiv. (URL: [Link])

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: [Link])

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Antineoplastic activity of the thiazolo[5,4-b]quinoline derivative D3CLP in K-562 cells is mediated through effector caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis, and Anti-SARS-CoV-2 Activity of Amodiaquine Analogs [jstage.jst.go.jp]

- 18. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel quinoline substituted autophagy inhibitors attenuate Zika virus replication in ocular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. re.public.polimi.it [re.public.polimi.it]

- 24. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 26. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 27. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

An In-Depth Technical Guide on the Predicted Biological Activity of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate: A Structurally-Informed Analysis

Abstract

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is a synthetic heterocyclic compound belonging to the quinoline class of molecules. While direct experimental data on this specific molecule is not extensively available in public literature, its structural features—a dichlorinated quinoline core with vicinal diethyl dicarboxylate substituents—allow for a robust, evidence-based prediction of its biological activities. This guide synthesizes information from structurally related analogs to forecast its potential as an anticancer, antimicrobial, and anti-inflammatory agent. We will explore plausible mechanisms of action, including enzyme inhibition and DNA interaction, and provide detailed experimental protocols for the validation of these predicted activities. This document serves as a foundational whitepaper for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel quinoline derivatives.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents.[1][2] Naturally derived from Cinchona alkaloids like quinine, this heterocyclic motif has been exploited to develop drugs with a vast range of pharmacological effects.[3][4] Notable examples include the antimalarial drugs chloroquine and mefloquine, which are cornerstones in global health, and various synthetic derivatives exhibiting anticancer, antibacterial, and anti-inflammatory properties.[4][5][6]

The biological activity of a quinoline derivative is exquisitely sensitive to the nature and position of its substituents. The subject of this guide, Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate, possesses three key features that inform its predicted bioactivity:

-

The Quinoline Core: A bicyclic aromatic system capable of intercalating into DNA and interacting with various enzymatic active sites.[7][8]

-

Dichloro Substitution (Positions 6 and 8): Halogen atoms, particularly chlorine, are known to significantly modulate a molecule's lipophilicity, metabolic stability, and electronic properties. Dichloro-substitution on the quinoline ring has been linked to enhanced cytotoxic and antimicrobial effects in numerous studies.[1]

-

Diethyl Dicarboxylate Group (Positions 2 and 3): The two ester groups at adjacent positions can influence solubility and act as potential hydrogen bond acceptors. Furthermore, this dicarboxylate moiety introduces the potential for metal chelation, a mechanism implicated in the activity of some quinoline-based agents, and can be hydrolyzed in vivo to the corresponding dicarboxylic acid, which may possess its own distinct activity profile.[9][10]

Postulated Synthesis Pathway

While a specific synthesis for Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is not documented, a plausible and efficient route can be extrapolated from established methodologies for constructing polysubstituted quinolines, such as the Friedländer annulation.

Caption: Standard workflow for evaluating in vitro cytotoxic activity.

Antimicrobial Activity

Causality and Rationale: Chloro-substituted quinolines are vital precursors in the synthesis of antimicrobial agents. [11]The 4,7-dichloroquinoline core, for instance, is a key starting material for creating compounds effective against common bacterial strains. [11]The structural similarity suggests that Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate could possess intrinsic antimicrobial properties.

Proposed Mechanism of Action: The primary mechanism for quinolone-class antibiotics is the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. [12][13]These enzymes are responsible for supercoiling and decatenating bacterial DNA, respectively. Their inhibition prevents DNA replication and repair, leading to rapid cell death. The dicarboxylate moiety might also facilitate chelation with Mg2+ ions in the enzyme's active site, further enhancing inhibitory action.

Anti-inflammatory Effects

Causality and Rationale: Several quinoline derivatives bearing carboxylic acid functionalities have demonstrated significant anti-inflammatory activity in animal models. [9][10][14][15][16]It is plausible that the diethyl ester groups of the target compound could be hydrolyzed by esterases in vivo to yield the corresponding dicarboxylic acid, which would then act as the bioactive agent.

Proposed Mechanism of Action: A likely mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory response. [14]By blocking COX-2, the compound would prevent the conversion of arachidonic acid into prostaglandins, thereby reducing pain and inflammation.

Experimental Protocols for Biological Evaluation

To validate the predicted activities, a series of standardized, self-validating in vitro assays are required.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [17] Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old medium with the medium containing the test compound. Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient cell division cycles for the cytotoxic effect to manifest.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours. This allows for the formazan crystals to form in viable cells.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Bacterial Inoculum Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in a clear, tabular format for comparative analysis against standard reference compounds.

| Compound | Assay Type | Target/Cell Line | Endpoint | Result (µM) | Reference Compound | Ref. Result (µM) |

| Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate | Cytotoxicity | MCF-7 (Breast) | IC50 | To be determined | Doxorubicin | ~0.1 |

| Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate | Cytotoxicity | HCT-116 (Colon) | IC50 | To be determined | 5-Fluorouracil | ~5.0 |

| Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate | Antimicrobial | S. aureus | MIC | To be determined | Ciprofloxacin | ~0.5 |

| Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate | Antimicrobial | E. coli | MIC | To be determined | Ciprofloxacin | ~0.015 |

| 6,8-dichloroquinoline-2,3-dicarboxylic acid (hydrolyzed) | Anti-inflammatory | COX-2 Enzyme | IC50 | To be determined | Celecoxib | ~0.04 |

Conclusion and Future Directions

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate emerges from this structural analysis as a promising candidate for drug discovery, with strong predictive evidence for potent anticancer, antimicrobial, and potentially anti-inflammatory activities. The dichlorination at positions 6 and 8 is anticipated to enhance potency, while the dicarboxylate moiety offers unique possibilities for modulating solubility and interacting with biological targets.

The immediate next steps are clear:

-

Chemical Synthesis: The first priority is the successful synthesis and purification of the compound to enable empirical testing.

-

In Vitro Validation: The synthesized compound must be subjected to the battery of in vitro assays detailed in this guide to confirm the predicted biological activities and establish its potency (IC50/MIC values).

-

Structure-Activity Relationship (SAR) Studies: Following initial validation, a library of analogs should be synthesized to explore the SAR. Key modifications would include altering the ester groups (e.g., methyl, propyl), changing the position of the chloro atoms, and introducing other substituents on the quinoline ring.

This structured approach will systematically elucidate the therapeutic potential of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate and pave the way for its further development as a novel therapeutic agent.

References

- Note Synthesis and cytotoxicity of new quinoline derivatives. (n.d.). [Source Not Available].

- Exploring the Antimicrobial Potential of 4,7-Dichloroquinoline Derivatives. (2026, March 4). NINGBO INNO PHARMCHEM CO.,LTD.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). [Source Not Available].

- Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (n.d.). PMC.

- Khalifa, N. M., Al-Omar, M. A., Abd El-Galil, A. A., & Abd El-Reheem, M. (2016, July 4). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Academies.

- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... (n.d.). PubMed.

- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.). ResearchGate.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). PMC.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024, October 15). PubMed.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. (n.d.). Benchchem.

- Synthesis, Characterization and Antimicrobial Activity of Some Novel s-Triazine Derivatives Incorporating Quinoline Moiety. (n.d.). TSI Journals.

- Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (n.d.). PMC.

- Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. (2023, September 20). MDPI.

- Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021, December 18). Semantic Scholar.

- Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (n.d.). ProQuest.

- Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives. (n.d.). [Source Not Available].

- Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed.

- Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (n.d.). PMC.

- Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024, December 19). PubMed.

- Quinoline derivative and their pharmacological & medicinal potential. (2022, February 9). ScienceScholar.

- Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2025, November 2). ResearchGate.

- Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). [Source Not Available].

- Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024, April 3). bioRxiv.

- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025, November 12). MDPI.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 8). ResearchGate.

- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022, December 30). MDPI.

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Drug Delivery and Therapeutics.

- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022, February 2). [Source Not Available].

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jddtonline.info [jddtonline.info]

- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. sciencescholar.us [sciencescholar.us]

- 14. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alliedacademies.org [alliedacademies.org]

- 16. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Strategic Utilization of Quinoline-2,3-Dicarboxylate Esters: A Technical Guide to Applications in Therapeutics, Agrochemicals, and Advanced Materials

Executive Summary

Quinoline-2,3-dicarboxylate esters represent a highly privileged and versatile chemical scaffold. Characterized by an electron-deficient pyridine ring fused to a benzene core, the diester functionality at the 2 and 3 positions provides exceptional steric and electronic tunability. As a Senior Application Scientist, I have observed that this structural adaptability allows these esters to serve as terminal pharmacophores in oncology and infectious disease, as critical intermediates in agrochemical synthesis, and as multidentate ligands in advanced supramolecular materials. This whitepaper systematically deconstructs the applications, mechanistic pathways, and validated experimental protocols associated with quinoline-2,3-dicarboxylate derivatives.

Therapeutic Applications: Oncology and Infectious Diseases

The pharmacological utility of the quinoline-2,3-dicarboxylate core is driven by its ability to intercalate with specific kinase domains and disrupt bacterial cell wall synthesis.

Oncology: Kinase Inhibition and Signal Suppression

Complex derivatives, such as the thiopyrano[2,3-c]quinoline-2,3-dicarboxylate compound MT477, have demonstrated profound anti-tumor activity against lung (A431, H226), breast, and pancreatic carcinoma cell lines 1. Mechanistically, MT477 acts as a potent inhibitor of Aurora Kinase A (AURKA) and Protein Kinase C (PKC) 2. By antagonizing these kinases, the compound suppresses downstream Ras/ERK signaling pathways, ultimately triggering apoptosis and cell cycle arrest 1. Furthermore, microarray analysis reveals that MT477 strongly induces the NRF2-mediated oxidative stress response, creating a multi-targeted approach that prevents tumor resistance 2.

Fig 1. Mechanistic signaling pathway of MT477 inducing apoptosis via kinase inhibition.

Antimycobacterial Agents

The global rise of multidrug-resistant (MDR) tuberculosis necessitates novel pharmacophores. Dimethyl-1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogs have emerged as highly promising anti-TB agents 3. Specifically, the 4-fluorobenzoyl derivative (Compound 4j) exhibits potent cytotoxicity against both the standard H37Rv strain and MDR isolates of Mycobacterium tuberculosis3. The diester moiety enhances lipophilicity, ensuring optimal penetration through the thick, mycolic acid-rich mycobacterial cell wall.

Agrochemical Intermediates: The Imidazolinone Pathway

In the agrochemical sector, dialkyl quinoline-2,3-dicarboxylates are indispensable precursors for the synthesis of highly effective imidazolinone herbicides, such as imazaquin 4, [[5]](). These herbicides provide broad-spectrum weed control by inhibiting acetohydroxyacid synthase (AHAS), an enzyme unique to plants that is responsible for branched-chain amino acid biosynthesis.

The synthetic logic relies on the controlled cyclization of anilinofumarates using a Vilsmeier reagent, followed by basic hydrolysis to yield the diacid, which is subsequently dehydrated to an anhydride and reacted with an aminocarboxamide to form the active herbicidal agent [[5]]().

Fig 2. Synthetic workflow from anilinofumarate to imidazolinone herbicides via diester.

Advanced Materials: Coordination Chemistry & Electrocatalysis

Beyond organic applications, the hydrolyzed form of the diester—quinoline-2,3-dicarboxylic acid (H2qldc)—acts as a robust, multidentate ligand in the formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) 6, 7. The adjacent carboxylate groups, combined with the quinoline nitrogen, allow for complex bridging and chelating modes.

When coordinated with transition metals like Manganese (Mn) or Cobalt (Co), the resulting 1D chain-like structures self-assemble into 3D supramolecular architectures via strong π-π stacking interactions 6. These specific metal(II) complexes serve as highly efficient electrocatalysts for the degradation of toxic azo dyes (e.g., methyl orange) in wastewater, leveraging the redox-active metal centers stabilized by the qldc framework 6.

Quantitative Data Summary

The table below consolidates the empirical performance metrics of key quinoline-2,3-dicarboxylate derivatives across various domains.

| Compound / Derivative | Application Field | Target / Strain | Efficacy Metric |

| Compound 4j (Dimethyl-1-(4-fluorobenzoyl)-pyrrolo-quinoline diester) | Antimycobacterial | M. tuberculosis H37Rv | MIC = 8 µg/mL |

| Compound 4j | Antimycobacterial | M. tuberculosis MDR Strain | MIC = 16 µg/mL |

| MT477 (Thiopyrano-quinoline diester) | Oncology | Aurora Kinase A (AURKA) | 77 ± 1% Kinase Inhibition |

| MT477 | Oncology | Lung Carcinoma (H226) In Vivo | 43.67% Tumor Growth Inhibition |

| Mn(II)-qldc Complex | Materials / Catalysis | Methyl Orange (Azo Dye) | High Electrocatalytic Degradation Rate |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Resazurin Microplate Assay (REMA) for Anti-TB Viability

Purpose: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of quinoline-2,3-dicarboxylate derivatives against mycobacteria.

-

Inoculum Preparation: Cultivate M. tuberculosis strains in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase).

-

Causality: Mycobacteria are notoriously slow-growing. The OADC enrichment provides essential fatty acids and bovine serum albumin to bind toxic free radicals, ensuring a robust, exponential-phase baseline culture required for accurate viability testing.

-

-

Serial Dilution & Dosing: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized diester (e.g., Compound 4j) ranging from 128 µg/mL down to 0.2 µg/mL. Include Rifampicin as a positive control and drug-free wells as negative controls.

-

Causality: Establishing a precise dose-response gradient is mandatory for calculating the MIC. The Rifampicin control validates the assay's dynamic range and confirms the strain's expected susceptibility profile.

-

-

Incubation & Indicator Addition: Incubate the plates at 37°C for 7 days. Following incubation, add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24–48 hours.

-

Causality: The 7-day window provides sufficient time for the quinoline derivative to penetrate the mycolic acid layer and exert bactericidal effects. Resazurin acts as a self-validating redox indicator. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. A lack of color shift (remaining blue) provides definitive, visually and fluorometrically quantifiable proof of cell death.

-

Protocol B: Synthesis of Dialkyl Quinoline-2,3-Dicarboxylate via Vilsmeier Cyclization

Purpose: To synthesize the core diester intermediate for agrochemical applications.

-

Precursor Condensation: React dialkyl dichlorosuccinate with an appropriately substituted aniline to yield anilinofumarate.

-

Causality: This step establishes the foundational nitrogen-carbon backbone. The fumarate geometry optimally positions the ester groups for the subsequent ring closure.

-

-

Vilsmeier Cyclization: Dissolve the anilinofumarate in anhydrous toluene. Add an equimolar amount of Vilsmeier reagent (immonium salt) dropwise. Heat the reaction mixture to 80°C–100°C for 4 hours under a nitrogen atmosphere.

-

Causality: The Vilsmeier reagent provides the highly electrophilic C4 synthon necessary to close the pyridine ring. Toluene is selected as the solvent because its boiling point allows for an optimal thermal window to drive the intramolecular cyclization while preventing the premature thermal degradation of the reactive immonium intermediate.

-

-

Quench and Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate). Upon consumption of the starting material, quench the reaction by pouring it into a cold aqueous sodium bicarbonate solution. Extract with dichloromethane, dry over MgSO4, and concentrate.

-

Causality: The basic quench immediately neutralizes the reactive immonium species and any acidic byproducts, precipitating the stable dialkyl quinoline-2,3-dicarboxylate. TLC and subsequent LC-MS analysis validate the molecular weight and purity of the isolated scaffold before downstream hydrolysis into herbicidal active ingredients.

-

References

-

Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies, PMC/NIH,[Link]

-

A novel quinoline, MT477: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines, PubMed/NIH,[Link]

-

MT477 acts in tumor cells as an AURKA inhibitor and strongly induces NRF-2 signaling, PubMed/NIH,[Link]

- Method for the preparation of quinoline-2,3-dicarboxylic acid (US4766218A)

- Method for the preparation of quinoline-2,3-dicarboxylic acid (EP0257433B1)

-

Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange, ResearchGate,[Link]

-

A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions, MDPI, [Link]

Sources

- 1. A novel quinoline, MT477: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MT477 acts in tumor cells as an AURKA inhibitor and strongly induces NRF-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 5. US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

using Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate as a synthetic building block.

Application Note & Methodological Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary & Structural Rationale

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (CAS: 1296950-44-1) is a highly specialized, bifunctional heterocyclic building block. Its architectural value lies in its orthogonal reactivity . The molecule features two distinct functional zones:

-

The Heterocyclic Ring (C2/C3): The adjacent diethyl ester groups are primed for annulation and condensation reactions, allowing for the construction of fused tricyclic systems (e.g., pyrrolo[1,2-a]quinolines)[1] or the generation of multidentate ligands for metal-organic frameworks (MOFs)[2].

-

The Carbocyclic Ring (C6/C8): The electron-withdrawing chlorine atoms lower the LUMO of the quinoline core and serve as excellent, sterically differentiated handles for late-stage palladium-catalyzed cross-coupling.

Traditionally, the quinoline-2,3-dicarboxylate scaffold is synthesized via the reaction of anilinofumarates with Vilsmeier reagents[3],[4]. Modern green chemistry approaches have also enabled its construction via visible-light-induced oxidative cyclization of aromatic enamines[5]. This guide details how to leverage this specific 6,8-dichloro derivative for downstream drug discovery and materials science applications.

Physicochemical Profile